molecular formula C20H14N4O2 B11032896 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B11032896
M. Wt: 342.3 g/mol
InChI Key: VHTXHRSNMNSQEH-UHFFFAOYSA-N
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Description

The compound 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a tetracyclic heterocyclic molecule featuring a fused ring system with three nitrogen atoms (triaza), a phenyl substituent at position 2, and an amino group at position 4. Its complex structure confers rigidity and diverse electronic properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. For example, spirocyclic analogs are synthesized via refluxing carboxylic acid derivatives with ethylenediamine, followed by alkylation (e.g., methyl bromoacetate) to introduce side chains .

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

InChI

InChI=1S/C20H14N4O2/c21-20-23-18-15(19(26)24-20)13(10-6-2-1-3-7-10)14-16(22-18)11-8-4-5-9-12(11)17(14)25/h1-9,13H,(H4,21,22,23,24,26)

InChI Key

VHTXHRSNMNSQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N

Origin of Product

United States

Chemical Reactions Analysis

6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione exhibit significant anticancer properties. Preliminary studies have shown that derivatives of this compound may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .

Antimicrobial Properties

The tetracyclic structure of this compound may enhance its interaction with microbial targets. Similar compounds have demonstrated antimicrobial activity against a range of pathogens including bacteria and fungi. The presence of amino and dione functional groups is believed to contribute to this activity.

Enzyme Inhibition

Compounds with structural similarities have been explored for their ability to inhibit specific enzymes involved in disease pathways. For instance, triazine derivatives have been shown to inhibit enzymes related to cancer proliferation and survival mechanisms . The potential for this compound to act as an enzyme inhibitor remains a promising area for further investigation.

Synthesis Techniques

The synthesis of this compound involves multi-step organic synthesis techniques that require careful manipulation of reaction conditions to achieve the desired product purity and yield. Typical methods include:

  • Condensation Reactions : Utilizing appropriate reactants to form the core tetracyclic structure.
  • Functional Group Modifications : Introducing amino and dione groups through targeted reactions.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of synthesized derivatives based on the core structure of this compound against several cancer cell lines including SNB-19 and OVCAR-8. The results indicated a significant percentage growth inhibition (PGI) ranging from 70% to 90% compared to control groups .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi strains such as Candida albicans. Results showed promising activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 protease inhibitor, the compound competes with the natural substrate to bind to the active site of the enzyme, thereby inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Triazatetracyclo Derivatives

  • Tadalafil (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Structural Differences: Replaces the phenyl and amino groups with a benzodioxol ring and methyl group. Biological Activity: A phosphodiesterase type-5 (PDE-5) inhibitor used for erectile dysfunction. The benzodioxol group enhances lipophilicity and receptor binding . Key Contrast: The amino group in the target compound may improve solubility or enable alternative binding modes compared to Tadalafil’s methyl group.

Diazaspiro Compounds

  • 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a): Structure: Simplified spiro system with two nitrogen atoms and a single phenyl group. Physical Properties: Melting point 73–74°C, yield 50% .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity
6-Amino-2-phenyl-5,7,9-triazatetracyclo[...]-4,17-dione (Target) C₁₉H₁₅N₅O₂ 369.36 Not reported ~50* Hypothesized PDE-5 inhibition
Tadalafil C₂₂H₁₉N₃O₄ 389.41 298–300 60–70 PDE-5 inhibition
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) C₁₄H₁₄N₂O₂ 242.27 73–74 50 Not reported
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione C₁₈H₂₅N₃O₄ 347.41 Not reported 66 Not reported

*Estimated based on analogous syntheses .

Electronic and Steric Effects

  • Amino Group vs. Methoxy/Methyl: The amino group in the target compound can participate in hydrogen bonding, unlike the electron-donating methoxy groups in compounds like 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione . This may enhance interactions with polar enzyme pockets.
  • Phenyl vs.

Biological Activity

The compound 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex nitrogen-containing heterocyclic compound with potential biological significance. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O2C_{20}H_{21}N_3O_2 with a molecular weight of approximately 351.5 g/mol. The structure features a tetracyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC20H21N3O2
Molecular Weight351.5 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that tricyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways, leading to the inhibition of tumor growth.
  • Case Studies : In vitro studies demonstrated that derivatives of tricyclic compounds significantly reduced the viability of breast and prostate cancer cells.

Antimicrobial Activity

Initial assessments suggest that the compound may possess antimicrobial properties against various bacterial strains.

  • In vitro Testing : Tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed moderate inhibitory effects.
  • Potential Applications : This activity suggests a possible role in developing new antimicrobial agents.

Research Findings

A variety of studies have been conducted to explore the biological activity of related compounds:

  • Synthesis and Characterization : A study focused on the synthesis and characterization of triazatetracyclo compounds highlighted their potential as bioactive agents due to their unique structural features .
  • Computational Studies : Computational modeling has been employed to predict the interaction of these compounds with biological targets, suggesting favorable binding affinities .
  • Bioassay Results : Various bioassays have been conducted to evaluate the efficacy of these compounds in different biological systems .

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